Diflufenzopyr-sodium
Overview
Description
Synthesis Analysis
The synthesis of sodium compounds often involves the use of sodium salts or sodium-based reagents. For example, the synthesis of sodium 4,5-dicyano-2-(trifluoromethyl)imidazolate and sodium 4,5-dicyano-2-(pentafluoroethyl)imidazolate demonstrated the creation of tailored sodium salts for specific applications, utilizing various characterization techniques like Raman spectroscopy and X-ray diffraction to confirm the structure of these salts (Plewa-Marczewska et al., 2014).
Molecular Structure Analysis
The molecular structure of sodium-based compounds can be elucidated using techniques such as nuclear magnetic resonance (NMR), X-ray diffraction, and spectroscopy. The study by Plewa-Marczewska et al. (2014) is an example where these techniques were employed to confirm the structure of newly synthesized sodium salts, providing insights into their electrochemical and structural properties.
Chemical Reactions and Properties
Sodium compounds are known to participate in a variety of chemical reactions, including halogenation, cyclocondensation, and isomerization. For instance, sodium ascorbate has been used as a catalyst for the synthesis of polysubstituted 5-aminopyrazole-4-carbonitriles, showcasing the utility of sodium compounds in facilitating eco-friendly multicomponent cyclocondensations (Kiyani & Bamdad, 2018).
Physical Properties Analysis
The physical properties of sodium compounds, such as ionic conductivity, dynamic viscosity, and electrochemical stability, can be significant for their application in various fields. The research conducted by Plewa-Marczewska et al. (2014) on tailored sodium salts for battery applications provides valuable data on these physical properties, contributing to the development of liquid nonaqueous sodium electrolytes.
Chemical Properties Analysis
The chemical properties of sodium compounds, including their reactivity, stability, and interactions with other chemicals, are crucial for their application in synthesis and materials science. Studies on sodium compounds, like the efficient synthesis of difluoromethyltrialkylammonium salts using chlorodifluoromethane and tertiary amines, demonstrate the versatility and reactivity of sodium-based reagents in organic synthesis (Nawrot & Jończyk, 2007).
Scientific Research Applications
Hygienic Field Experiments : It is used in hygienic field experiments to study the dynamics of residual amounts of herbicides in soil under different climatic zones of Ukraine (Korshun et al., 2016).
Chromogenic Indicator for NADH : Diflufenzopyr-sodium acts as a sensitive chromogenic indicator for NADH and is applicable in cell proliferation assays as a cell viability indicator (Ishiyama et al., 1997).
Control of Sucker Growth in Tobacco : The chemical is evaluated for its effectiveness in controlling sucker growth in tobacco (Taylor et al., 2006).
Weed Control in Turfgrass : It increases the phytotoxicity of dicamba on broadleaf species, enhancing weed control in turfgrass (Wehtje, 2008).
Herbicidal Activity in Corn : Diflufenzopyr synergizes the herbicidal activity of dicamba in sensitive weed species. However, in corn, this effect is prevented by rapid metabolism and lower uptake and translocation (Grossmann et al., 2002).
Control of Russian Knapweed : Studies indicate that its addition to pyridine carboxylic acid herbicides does not improve Russian knapweed control with fall applications of either aminopyralid, clopyralid, or picloram (Enloe & Kniss, 2009).
Control of Broadleaf Weeds : Diflufenzopyr enhances broadleaf weed control when applied with other herbicides like quinclorac, picloram, and dicamba (Lym & Deibert, 2005).
properties
IUPAC Name |
sodium;2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4O3.Na/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11;/h2-7H,1H3,(H,22,23)(H2,19,21,24);/q;+1/p-1/b20-8+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNDBKFAZXZKRA-MAFYXNADSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)NC1=CC(=CC(=C1)F)F)/C2=C(C=CC=N2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N4NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diflufenzopyr-sodium | |
CAS RN |
109293-98-3 | |
Record name | Diflufenzopyr-sodium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109293983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sodium 2-{N-[(3,5-difluorophenyl)carbamoyl]ethanehydrazonoyl}nicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.163.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFLUFENZOPYR-SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P3A9RAZ2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.